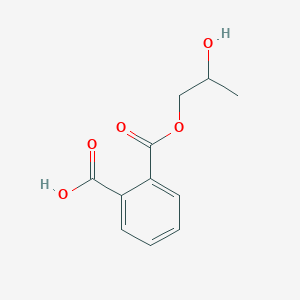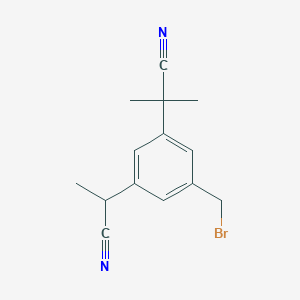![molecular formula C22H27ClN4O3 B13840373 (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of multiple functional groups, including amino, chloro, and deuterated benzoyl groups. The presence of deuterium atoms in the benzoyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Deuterated Benzoyl Group: The deuterated benzoyl group can be synthesized by substituting hydrogen atoms in benzoyl chloride with deuterium using a deuterium exchange reaction.
Coupling Reaction: The deuterated benzoyl chloride is then coupled with 4-chloro-N-methylaniline in the presence of a base such as triethylamine to form the intermediate compound.
Amidation: The intermediate is then reacted with (2R)-2,6-diaminohexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure, particularly the deuterated benzoyl group, makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. The deuterium atoms can also be used in isotope labeling studies to track metabolic pathways.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like cancer research or antimicrobial therapy.
Industry
Industrially, the compound can be used in the development of new materials with enhanced stability and performance. The presence of deuterium can improve the thermal and chemical stability of materials, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The deuterated benzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-benzoylanilino]-2-oxoethyl]hexanamide: Similar structure but without deuterium atoms.
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentafluorobenzoyl)anilino]-2-oxoethyl]hexanamide: Similar structure but with fluorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide makes it unique. Deuterium enhances the stability of the compound and can alter its chemical and biological properties, making it more effective in certain applications compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C22H27ClN4O3 |
|---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m1/s1/i2D,3D,4D,7D,8D |
InChI Key |
LTKOVYBBGBGKTA-QKJRLMNYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N(C)C(=O)CNC(=O)[C@@H](CCCCN)N)[2H])[2H] |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
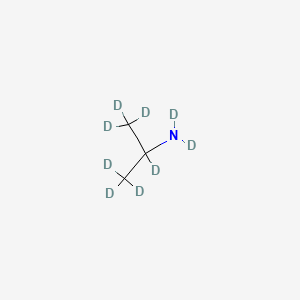
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
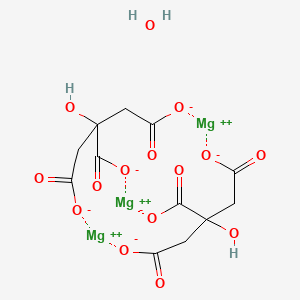

![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
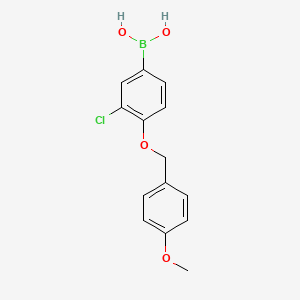
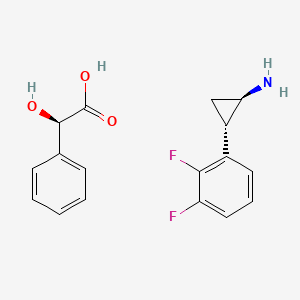
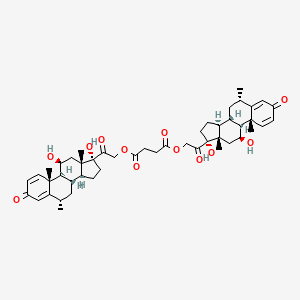
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
